molecular formula C28H28N2O3 B2716463 (E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide CAS No. 650140-57-1

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2716463
CAS No.: 650140-57-1
M. Wt: 440.543
InChI Key: QJKKTFGFFLVEOO-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C28H28N2O3 and its molecular weight is 440.543. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One significant area of study involves the synthesis and characterization of related compounds, providing insights into their structural features and synthesis pathways. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride, highlighting the compound's enamine tautomer in solid form and its distinctive hydrogen bonding patterns (James E. Johnson et al., 2006).

Structural Analysis

Structural analysis through X-ray diffraction and spectroscopic techniques offers detailed insights into the molecular geometry and interaction mechanisms within the compound. For example, the analysis of hydrogen bonding in anticonvulsant enaminones provides a foundation for understanding the structural dynamics and potential therapeutic applications of similar compounds (M. Kubicki et al., 2000).

Electrochromic and Fluorescent Properties

Research into the electrochromic and fluorescent properties of compounds containing similar structural motifs has revealed potential applications in materials science, such as in the development of electrochromic devices and fluorescent markers. The study on highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties illustrates the application potential of these compounds in creating materials with reversible color-changing properties (Ningwei Sun et al., 2016).

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-5-32-27-16-23(11-13-26(27)33-18-22-9-6-19(2)7-10-22)15-24(17-29)28(31)30-25-12-8-20(3)21(4)14-25/h6-16H,5,18H2,1-4H3,(H,30,31)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKTFGFFLVEOO-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C)C)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)C)C)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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